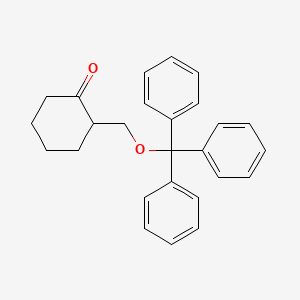
Cyclohexanone, 2-trityloxymethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(トリチルオキシ)メチル]シクロヘキサノンは、分子式C26H26O2の有機化合物です。これは、2位にトリチルオキシ基が置換されたシクロヘキサノン環を特徴としています。この化合物は、そのユニークな構造と反応性のために、化学の様々な分野で注目されています。
準備方法
合成経路と反応条件
2-[(トリチルオキシ)メチル]シクロヘキサノンの合成は、通常、ピリジンなどの塩基の存在下で、シクロヘキサノンとトリチルクロリドを反応させることにより行われます。 反応は、中間体トリチルエーテルの生成を経て進行し、その後、制御された条件下で目的の生成物に変換されます .
工業生産方法
2-[(トリチルオキシ)メチル]シクロヘキサノンの具体的な工業生産方法はよく文書化されていませんが、一般的なアプローチは、ラボでの合成を拡大することになります。これには、収率と純度を高めるために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
2-[(トリチルオキシ)メチル]シクロヘキサノンは、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するように酸化することができます。
還元: 還元反応は、ケトン基をアルコールに変換することができます。
置換: トリチルオキシ基は、適切な条件下で他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: 置換反応には、酸性または塩基性条件下でハロゲンや求核剤などの試薬が関与する場合があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってカルボン酸が生成される場合がありますが、還元によってアルコールが生成されるのが一般的です。
科学研究への応用
2-[(トリチルオキシ)メチル]シクロヘキサノンは、科学研究にいくつかの応用があります。
化学: これは、より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、酵素相互作用や代謝経路に関する研究に使用できます。
工業: 特殊化学品や材料の製造に使用されます。
科学的研究の応用
2-[(Trityloxy)methyl]cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
2-[(トリチルオキシ)メチル]シクロヘキサノンの作用機序は、様々な分子標的との相互作用を伴います。トリチルオキシ基は、シクロヘキサノン環の反応性に影響を与える可能性があり、有機合成において汎用性の高い中間体となっています。特定の経路と標的は、酵素反応や化学変換など、その使用の文脈によって異なります。
類似化合物の比較
類似化合物
シクロヘキサノン: トリチルオキシ基を持たない、より単純な類似体。
2-メチルシクロヘキサノン: トリチルオキシ基ではなく、メチル基が置換された、類似の構造。
2-イソブチリルシクロヘキサノン: 異なる官能基を持つ、別の置換シクロヘキサノン。
独自性
2-[(トリチルオキシ)メチル]シクロヘキサノンは、かさ高いトリチルオキシ基の存在により、より単純なシクロヘキサノン誘導体と比較して、その化学的性質と反応性が大きく変化する可能性があるため、独自性があります。これは、複雑な分子を生成するための合成有機化学において、貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Cyclohexanone: A simpler analog without the trityloxy group.
2-Methylcyclohexanone: Similar structure but with a methyl group instead of the trityloxy group.
2-Isobutyrylcyclohexanone: Another substituted cyclohexanone with different functional groups.
Uniqueness
2-[(Trityloxy)methyl]cyclohexanone is unique due to the presence of the bulky trityloxy group, which can significantly alter its chemical properties and reactivity compared to simpler cyclohexanone derivatives. This makes it a valuable compound in synthetic organic chemistry for creating complex molecules.
生物活性
Cyclohexanone, 2-trityloxymethyl- is a compound of interest in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential applications based on existing research.
Chemical Structure and Properties
Cyclohexanone, 2-trityloxymethyl- is characterized by a cyclohexanone ring with a trityloxymethyl group. The molecular formula for this compound can be represented as C15H18O. Its structure allows for various chemical reactions that can be exploited in biological applications.
Synthesis Methods
The synthesis of Cyclohexanone, 2-trityloxymethyl- typically involves the following steps:
- Formation of the Trityl Group : The trityl group is introduced to the hydroxymethyl group of cyclohexanone through a reaction with trityl chloride in the presence of a base such as pyridine.
- Purification : The product is purified using techniques like column chromatography to isolate the desired compound.
The biological activity of Cyclohexanone, 2-trityloxymethyl- is largely attributed to its ability to interact with various biomolecules. The hydroxymethyl and ketone functionalities can participate in enzymatic reactions, potentially leading to the formation of biologically active metabolites. The specific mechanism can vary depending on the target enzyme or receptor involved.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies indicate that derivatives of cyclohexanones exhibit anticancer properties. For instance, compounds similar to Cyclohexanone, 2-trityloxymethyl- have shown promise in inhibiting tumor cell proliferation in vitro. A study reported that certain cyclohexanone derivatives led to significant apoptosis in cancer cell lines (IC50 values ranging from 5–20 μM) .
- Neuroprotective Effects : Research has suggested that cyclohexanones may possess neuroprotective properties. In animal models, certain derivatives have been shown to reduce oxidative stress markers and improve cognitive function after induced neurotoxicity .
- Antimicrobial Activity : Some studies have evaluated the antimicrobial effects of cyclohexanone derivatives against various pathogens. For example, compounds with similar structures demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported between 10–50 μg/mL .
Data Table: Biological Activities of Cyclohexanone Derivatives
特性
CAS番号 |
7500-51-8 |
|---|---|
分子式 |
C26H26O2 |
分子量 |
370.5 g/mol |
IUPAC名 |
2-(trityloxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C26H26O2/c27-25-19-11-10-12-21(25)20-28-26(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-9,13-18,21H,10-12,19-20H2 |
InChIキー |
LCFZWZMGTCKNIO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















